molecular formula C20H14FN3O3 B2896600 3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole CAS No. 1428348-38-2

3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole

Cat. No. B2896600
CAS RN: 1428348-38-2
M. Wt: 363.348
InChI Key: SFRRMDBTFORKNL-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP is a heterocyclic compound that consists of an oxadiazole ring, a pyrrole ring, and a benzodioxole ring.

Scientific Research Applications

α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities

Research has shown that derivatives containing 1,2,4-oxadiazole rings, similar to the compound , exhibit significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These activities suggest their potential application in managing diabetes through α-glucosidase inhibition and in treating infections due to their antimicrobial properties. The antioxidant properties further indicate their potential in mitigating oxidative stress-related diseases (Menteşe, Ülker, & Kahveci, 2015).

GABAA/Benzodiazepine Receptor Activity

Compounds structurally related to "3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole" have been studied for their activity through the GABAA/benzodiazepine receptor. These studies provide insight into the therapeutic potential of these compounds in neurological disorders by modulating neurotransmitter activity in the brain (Tenbrink, Im, Sethy, Tang, & Carter, 1994).

Expression of Gaseous Monoxide-Generating Enzymes

Research on YC-1, a structurally related compound, has demonstrated its potential to stimulate the expression of gaseous monoxide-generating enzymes in vascular smooth muscle cells. This finding indicates the possibility of utilizing similar compounds to modulate vascular function and possibly treat cardiovascular diseases by enhancing the production of signaling molecules like nitric oxide (NO) and carbon monoxide (CO) (Liu et al., 2009).

Anticonvulsant Activity

The anticonvulsant activity of compounds containing the 1,3,4-oxadiazole moiety, similar to the compound of interest, has been investigated, revealing their potential as therapeutic agents in the treatment of epilepsy. These compounds were found to exhibit significant anticonvulsant activity in models of seizure, suggesting their applicability in developing new treatments for seizure disorders (Zarghi et al., 2008).

Xanthine Oxidase Inhibitory Activity

The synthetic route and xanthine oxidase inhibitory activity of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives have been explored. These studies highlight the potential of such compounds in treating diseases associated with excessive uric acid production, such as gout, by inhibiting the xanthine oxidase enzyme (Qi, You, Wang, & Zhang, 2015).

Antitubercular Activity

Novel derivatives designed for antitubercular activity provide insights into the therapeutic potential of compounds with 1,3,4-oxadiazole structures against tuberculosis. Such studies contribute to the development of new drugs targeting Mycobacterium tuberculosis, the causative agent of TB (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3/c21-15-5-2-1-4-14(15)11-24-9-3-6-16(24)20-22-19(23-27-20)13-7-8-17-18(10-13)26-12-25-17/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRRMDBTFORKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole

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